Tgf-beta RI kinase inhibitor VII
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Overview
Description
Preparation Methods
The synthesis of Tgf-beta RI kinase inhibitor VII involves several steps. One common method includes the reaction of 6,7-dimethoxy-4-quinoline with 2-chloro-4,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Tgf-beta RI kinase inhibitor VII undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various quinoline derivatives with altered functional groups .
Scientific Research Applications
Tgf-beta RI kinase inhibitor VII has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tgf-beta RI kinase inhibitor VII involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar compounds to Tgf-beta RI kinase inhibitor VII include:
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
6,7-Dimethoxyquinoline derivatives: These compounds have similar chemical properties and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[2-(6,7-dimethoxyquinolin-4-yl)oxy-4,5-dimethylphenyl]ethanone |
InChI |
InChI=1S/C21H21NO4/c1-12-8-15(14(3)23)19(9-13(12)2)26-18-6-7-22-17-11-21(25-5)20(24-4)10-16(17)18/h6-11H,1-5H3 |
InChI Key |
AAUXGXRHLYYHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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